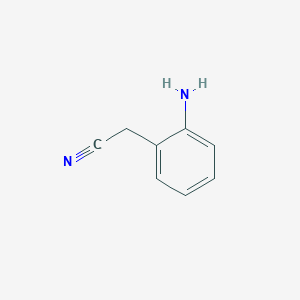

2-(2-aminophenyl)acetonitrile

Description

The exact mass of the compound (2-Aminophenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-aminophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDPYYUISNUGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183888 | |

| Record name | (2-Aminophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-50-4 | |

| Record name | 2-Aminobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Aminophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Aminophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-AMINOPHENYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE7ZN32FVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(2-aminophenyl)acetonitrile basic properties

An In-depth Technical Guide to the Basic Properties of 2-(2-aminophenyl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound (CAS No: 2973-50-4).[1][2][3][4] It is a versatile bifunctional molecule containing both a primary aromatic amine and a nitrile group.[1][2] This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, some of which have shown potential in medicinal applications, including as anti-tumor and antiviral agents.[1][2][5] This document details its physicochemical properties, reactivity, synthetic protocols, and potential biological relevance, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is an aromatic nitrile compound.[1][2] Its core structure consists of a benzene ring substituted at the ortho-position with an amino group (-NH₂) and an acetonitrile (-CH₂CN) side chain.[1][2] The quantitative physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| CAS Number | 2973-50-4 | [1][2][3][4] |

| Melting Point | 69-72 °C | [5] |

| Boiling Point | 302.2±17.0 °C at 760 mmHg | [5] |

| Density | 1.1±0.1 g/cm³ | [5] |

| pKa (amino group) | ~4.5 | [1] |

| Solubility | Soluble in polar solvents like dimethyl sulfoxide and methanol. | [1][5] |

| Appearance | Solid | [5] |

| InChI Key | LMDPYYUISNUGGT-UHFFFAOYSA-N | [1] |

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by the interplay of its amino and nitrile functional groups. The electron-donating nature of the amino group influences the reactivity of the aromatic ring and the acetonitrile moiety.[1][2]

Key reactions include:

-

Oxidation: The amino group can be oxidized to a nitro group using common oxidizing agents.[1]

-

Reduction: The nitrile group can be reduced to a primary amine.[1]

-

Substitution: The amino group can be a site for nucleophilic substitution reactions.[1]

-

Cyclization: It is a key precursor for synthesizing heterocyclic compounds, such as pyrido[2,3-b]indoles, through cascade cyclization reactions.[1]

Below is a diagram illustrating the main reactive pathways of this compound.

Experimental Protocols

Synthesis of this compound from 2-Nitrophenylacetonitrile

A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound.[1]

Materials:

-

2-Nitrophenylacetonitrile

-

Tin powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane

Procedure:

-

Dissolve 2-nitrophenylacetonitrile (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add tin powder (10.0 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add concentrated HCl dropwise to the stirred mixture.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.

-

Neutralize the reaction mixture with a saturated solution of NaHCO₃.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

-

Purify the crude product, for example by column chromatography, to yield this compound.

The workflow for this synthesis is depicted in the following diagram.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase HPLC.[3]

-

Column: Newcrom R1 or equivalent C18 column.[3]

-

Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as a modifier. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[3]

-

Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[3]

Biological Activity and Applications in Drug Development

The structural motifs present in this compound make it a compound of interest in pharmaceutical research.[1][2] The amino group can participate in hydrogen bonding, a key interaction in drug-receptor binding.[1] The nitrile group can also be involved in interactions or serve as a handle for further chemical modification.[1]

While specific biological activities of this compound itself are not extensively documented in the provided search results, structurally related compounds have shown antimicrobial properties.[1] Its primary role in drug development is as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] For instance, it is used in the synthesis of compounds with potential anti-tumor and antiviral activities.[1][2][5]

Comparison with Structurally Similar Compounds

The properties of this compound can be better understood by comparing it with its isomers and other related molecules.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences and Properties |

| This compound | C₈H₈N₂ | 132.16 | Amino group at the ortho position; electron-donating amino group enhances nucleophilic substitution and cyclization reactions.[1][2] |

| 2-(3-aminophenyl)acetonitrile | C₈H₈N₂ | 132.16 | Amino group at the meta position.[6] |

| 2-(4-aminophenyl)acetonitrile | C₈H₈N₂ | 132.16 | Amino group at the para position; a light yellow crystalline solid with a melting point of 45-48 °C.[7][8] |

| 2-(2-hydroxyphenyl)acetonitrile | C₈H₇NO | 133.15 | Hydroxyl group instead of an amino group; participates in hydrogen bonding and oxidation but lacks the basicity of the amino group.[1] |

| 2-(2,4-dichlorophenyl)acetonitrile | C₈H₅Cl₂N | 186.04 | Two electron-withdrawing chlorine atoms instead of an amino group, reducing nucleophilic aromatic substitution activity.[1] |

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined physicochemical properties. Its dual functionality allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex heterocyclic structures for pharmaceutical and material science applications. The experimental protocols for its synthesis and analysis are well-established. Further research into the direct biological activities of this compound and its derivatives could open new avenues for drug discovery.

References

- 1. This compound | 2973-50-4 | Benchchem [benchchem.com]

- 2. This compound | 2973-50-4 | Benchchem [benchchem.com]

- 3. (2-Aminophenyl)acetonitrile | SIELC Technologies [sielc.com]

- 4. 2973-50-4|this compound|BLD Pharm [bldpharm.com]

- 5. biosynce.com [biosynce.com]

- 6. 2-(3-Aminophenyl)acetonitrile|CAS 4623-24-9 [benchchem.com]

- 7. innospk.com [innospk.com]

- 8. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(2-aminophenyl)acetonitrile chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(2-aminophenyl)acetonitrile, a versatile chemical intermediate with significant applications in the synthesis of heterocyclic compounds and pharmacologically active molecules.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound featuring a benzene ring substituted at the ortho-positions with an amino group (-NH₂) and a cyanomethyl group (-CH₂CN).

IUPAC Name: (2-aminophenyl)acetonitrile

Chemical Structure:

The structure consists of a phenylacetonitrile core with an amino substituent at the C2 position of the phenyl ring.[1]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. While experimental spectroscopic data is not widely available in peer-reviewed literature, expected values based on the chemical structure are provided.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 2973-50-4 | [2] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 69-72 °C | [3] |

| Boiling Point | 302.2 ± 17.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in dimethyl sulfoxide and methanol. | [3] |

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted values based on the known chemical environment of the functional groups and have not been experimentally verified from available literature.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 6.7-7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 3.8 | Singlet | 2H | Methylene protons (-CH₂) |

| ~ 3.5 | Broad Singlet | 2H | Amino protons (-NH₂) |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | C-NH₂ |

| ~ 130 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 119 | Aromatic CH |

| ~ 118 | Nitrile (-CN) |

| ~ 116 | Aromatic CH |

| ~ 115 | Aromatic C-CH₂CN |

| ~ 20 | Methylene (-CH₂) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Strong, Broad | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 2260-2220 | Medium | C≡N stretch (nitrile) |

| 1650-1580 | Strong | N-H bend (primary amine) |

| 1600-1450 | Medium to Strong | Aromatic C=C bend |

Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 132 | Molecular Ion [M]⁺ |

| 131 | [M-H]⁺ |

| 105 | [M-HCN]⁺ |

| 104 | [M-CH₂CN]⁺ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its nitro precursor, 2-(2-nitrophenyl)acetonitrile.[4][5] The following is a representative protocol using tin and hydrochloric acid.[4]

Materials:

-

2-(2-Nitrophenyl)acetonitrile

-

Tin (Sn) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 2-(2-nitrophenyl)acetonitrile (1.0 equivalent) and tin powder (10.0 equivalents) in ethanol.[4]

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add concentrated hydrochloric acid dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel. A yield of approximately 60% can be expected after purification.[4]

Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactive amino and nitrile functionalities.[4]

Cyclization Reactions to form Indoles

A key application of this compound is in the synthesis of indole derivatives, which are prevalent scaffolds in medicinal chemistry. The proximity of the amino and cyanomethyl groups allows for intramolecular cyclization reactions.

Diagrams and Workflows

The following diagrams illustrate the synthesis and a key reaction of this compound.

Synthetic and Reaction Workflow

Caption: Synthetic workflow of this compound and its subsequent cyclization.

References

Synthesis of 2-(2-aminophenyl)acetonitrile from 2-nitrobenzyl cyanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-aminophenyl)acetonitrile from 2-nitrobenzyl cyanide. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The primary transformation involves the reduction of the nitro group to an amine. This document details various methodologies for this reduction, including catalytic hydrogenation, metal-based reductions, and other techniques. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds with potential medicinal applications, such as anti-tumor and antiviral agents.[1] The synthesis of this compound from 2-nitrobenzyl cyanide is a key transformation that has been accomplished through several reductive methods. The choice of method often depends on factors such as desired yield, purity, cost, safety, and the presence of other functional groups in the molecule.

The most common and industrially viable method for the reduction of aromatic nitro compounds is catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel.[2][3] Alternative methods include the use of metals in acidic media, such as iron with hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂).[3][4] Each method presents its own set of advantages and challenges in terms of reaction conditions, work-up procedures, and waste disposal.

This guide will explore the following reduction methods in detail:

-

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

-

Reduction with Iron in Acidic Medium (e.g., Fe/HCl)

-

Reduction with Stannous Chloride (SnCl₂)

-

Catalytic Hydrogenation using Raney Nickel

Comparative Data of Reduction Methods

The following table summarizes the quantitative data for different methods used in the reduction of nitroarenes to their corresponding anilines. While specific data for 2-nitrobenzyl cyanide is limited in publicly available literature, the data presented for the analogous p-nitrobenzyl cyanide and other nitroarenes provides a strong basis for comparison.

| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | 5-10% Pd/C | Ethanol | 30-50 | 3-4 | 4 | >85 | >99 | (Adapted from CN103102285A) |

| Iron Reduction | Fe powder / HCl | Ethanol/Water | Reflux | Atmospheric | 2-4 | Typically high | Variable | [5] |

| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol | Reflux | Atmospheric | 2-3 | Variable | Variable | [6] |

| Raney Nickel Hydrogenation | Raney Nickel | Ethanol | 25-50 | 1-5 | 2-6 | High | High | [2] |

Experimental Protocols

Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is widely used due to its high efficiency, selectivity, and the clean nature of the reaction, which produces water as the only byproduct. The following protocol is adapted from a procedure for the hydrogenation of p-nitrobenzyl cyanide.

Materials:

-

2-nitrobenzyl cyanide

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Ethanol

-

Hydrogen gas

-

Nitrogen or Argon gas for inerting

-

Pressure reactor (autoclave) equipped with a stirrer, gas inlet, and pressure gauge

Procedure:

-

Reactor Setup: To a clean and dry pressure reactor, add 2-nitrobenzyl cyanide (1.0 eq) and ethanol (10-15 volumes).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (0.01-0.03 eq by weight of the nitro compound).

-

Inerting: Seal the reactor and purge with an inert gas (nitrogen or argon) three times to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 3-4 atm.

-

Reaction: Stir the mixture vigorously at a temperature of 30-50 °C. Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield a crystalline solid.

Reduction with Iron in Acidic Medium (Fe/HCl)

This is a classical and cost-effective method for the reduction of aromatic nitro compounds.

Materials:

-

2-nitrobenzyl cyanide

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate or Sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-nitrobenzyl cyanide (1.0 eq), ethanol, and water.

-

Addition of Iron and Acid: To the stirred mixture, add iron powder (3-5 eq). Then, add a catalytic amount of concentrated HCl.

-

Reaction: Heat the mixture to reflux. The reaction is typically exothermic and may require initial cooling. Monitor the reaction by TLC until the starting material is consumed (usually 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

-

Extraction: Concentrate the filtrate to remove most of the ethanol. Add water and ethyl acetate to the residue. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

-

Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a mild reducing agent that can be used for the selective reduction of nitro groups in the presence of other sensitive functional groups.[6]

Materials:

-

2-nitrobenzyl cyanide

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium hydroxide solution (e.g., 2M)

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve 2-nitrobenzyl cyanide (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of SnCl₂: Add stannous chloride dihydrate (3-4 eq) to the solution.

-

Reaction: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 2-3 hours).

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Add ethyl acetate and a 2M sodium hydroxide solution to the residue until the pH is strongly basic to precipitate tin salts.

-

Filtration and Isolation: Filter the mixture through Celite to remove the tin salts. Separate the organic layer from the filtrate. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purification: Purify the product by column chromatography or recrystallization.

Reaction Pathway and Workflow Diagrams

The following diagrams illustrate the general chemical transformation and a typical experimental workflow for the synthesis of this compound.

Figure 1: General reaction pathway for the reduction of 2-nitrobenzyl cyanide.

Figure 2: A typical experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 2-nitrobenzyl cyanide can be effectively achieved through various reduction methods. Catalytic hydrogenation using Pd/C offers high yields and purity with minimal byproducts, making it a preferred method for industrial applications. Reductions using iron in acidic media or stannous chloride provide cost-effective alternatives, although they may require more extensive purification. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis.

References

- 1. This compound | 2973-50-4 | Benchchem [benchchem.com]

- 2. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

Spectroscopic Analysis of 2-(2-aminophenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Expected Spectroscopic Data

The structural formula of 2-(2-aminophenyl)acetonitrile is presented below, with atoms numbered for clarity in the subsequent NMR data tables.

Note: The following tables present predicted data based on standard spectroscopic principles and data from analogous compounds. Actual experimental values may vary depending on the specific conditions, such as solvent and instrument calibration.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H (N-H) | 3.5 - 5.0 | Broad singlet | - | Chemical shift can vary significantly with concentration and solvent. |

| H (Ar-H, C3) | 7.10 - 7.25 | Doublet of doublets | ortho: 7-9, meta: 2-3 | |

| H (Ar-H, C4) | 6.70 - 6.85 | Triplet of doublets | ortho: 7-9, meta: 2-3 | |

| H (Ar-H, C5) | 7.00 - 7.15 | Triplet of doublets | ortho: 7-9, meta: 2-3 | |

| H (Ar-H, C6) | 6.60 - 6.75 | Doublet of doublets | ortho: 7-9, meta: 2-3 | |

| H (CH₂, C7) | 3.60 - 3.80 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Notes |

| C (C1) | 110 - 115 | Attached to the amino and methylene groups. |

| C (C2) | 145 - 150 | Attached to the amino group. |

| C (C3) | 128 - 132 | |

| C (C4) | 118 - 122 | |

| C (C5) | 126 - 130 | |

| C (C6) | 115 - 119 | |

| C (CH₂, C7) | 20 - 25 | |

| C (CN, C8) | 117 - 120 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H stretch (amine) | 3300 - 3500 | Medium, sharp (two bands for primary amine) | |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak | |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to weak | |

| C≡N stretch (nitrile) | 2220 - 2260 | Medium, sharp | |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong (multiple bands) | |

| N-H bend (amine) | 1550 - 1650 | Medium | |

| C-N stretch (aromatic amine) | 1250 - 1350 | Medium to strong |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Predicted Identity | Notes |

| 132 | [M]⁺ | Molecular ion |

| 131 | [M-H]⁺ | Loss of a hydrogen atom |

| 105 | [M-HCN]⁺ | Loss of hydrogen cyanide |

| 104 | [M-CH₂CN]⁺ | Loss of the acetonitrile radical |

| 92 | [C₆H₆N]⁺ | Fragment from the aminophenyl group |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of aromatic signals.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the signals to determine the relative proton ratios.

2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

-

Instrumentation: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply a Fourier transform, phase, and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for small molecules.

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source (often via direct infusion or through a gas chromatograph).

-

The standard electron energy for EI is 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

-

Data Processing: The instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in characterizing an organic molecule like this compound.

Solubility of 2-(2-aminophenyl)acetonitrile in common organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-aminophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of this compound (CAS 2973-50-4). Due to a lack of extensive, publicly available quantitative data, this document focuses on qualitative solubility predictions, the structural factors influencing solubility, and a detailed experimental protocol for determining solubility in common organic solvents.

Executive Summary

This compound is an aromatic nitrile compound with a molecular formula of C₈H₈N₂.[1][2] Its structure, featuring a polar amino group (-NH₂) and a nitrile group (-CN) attached to a largely nonpolar benzene ring, results in a nuanced solubility profile. Generally, it is described as being soluble in polar organic solvents, with low to moderate solubility in aqueous systems.[1][2] Understanding its solubility is critical for applications in organic synthesis, medicinal chemistry, and drug development, as solubility impacts reaction kinetics, purification, formulation, and bioavailability.[3][4]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | The -NH₂ group can donate and accept hydrogen bonds, interacting strongly with protic solvents. Solubility in water is expected to be low to moderate due to the nonpolar benzene ring.[1][2] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | High | Strong dipole-dipole interactions are possible between the solvent and the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The nonpolar nature of these solvents makes them poor at solvating the polar amino and nitrile functional groups. |

Factors Influencing Solubility

The solubility of this compound is governed by several key physicochemical factors. A deeper understanding of these allows for rational solvent selection for synthesis, purification, and formulation.

-

Polarity: The primary driver of solubility is the polarity match between the solute and solvent. The molecule has distinct polar (-NH₂, -CN) and nonpolar (benzene ring) regions.[5] Polar solvents will effectively solvate the functional groups, leading to higher solubility.[6]

-

Hydrogen Bonding: The amino group (-NH₂) is a hydrogen bond donor and acceptor, which significantly enhances solubility in protic solvents like alcohols and water.[6][8]

-

Molecular Size: While not a large molecule, the rigid benzene ring requires the solvent to create a significant cavity, which can decrease solubility in highly structured solvents like water.[5]

-

Temperature: For most solid solutes, solubility increases with temperature.[5] This is because the additional energy helps overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[5]

Below is a diagram illustrating the key relationships that determine the solubility of an organic compound.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The Shake-Flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[9][10]

4.1 Principle An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured analytically.[9][10]

4.2 Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass flasks or vials with screw caps

-

Orbital shaker or thermomixer with temperature control[3][9]

-

Centrifuge or filtration system (e.g., syringe filters with appropriate membrane)

-

Analytical balance (±0.1 mg accuracy)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC)

4.3 Procedure

-

Preparation: Add an excess amount of this compound to a flask. The excess is crucial to ensure a saturated solution is formed. Record the precise weight.

-

Solvent Addition: Add a known volume of the chosen solvent to the flask.[9]

-

Equilibration: Seal the flask tightly and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[4][9][10]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This can be achieved by:

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with the appropriate solvent to bring the concentration within the analytical instrument's linear range.

-

Analyze the diluted sample using a calibrated UV-Vis spectrophotometer (at the compound's λmax) or HPLC system.[9]

-

Determine the concentration using a previously prepared calibration curve.[3]

-

-

Calculation: Calculate the solubility by accounting for the dilution factor. Express the result in units such as g/L, mg/mL, or mol/L.

The following diagram outlines the workflow for this experimental protocol.

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure provides a solid basis for qualitative predictions. It is expected to be most soluble in polar organic solvents. For drug development and research applications requiring precise solubility values, the standardized shake-flask method detailed in this guide provides a reliable framework for experimental determination.

References

- 1. This compound | 2973-50-4 | Benchchem [benchchem.com]

- 2. This compound | 2973-50-4 | Benchchem [benchchem.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide on the Biological Mechanism of Action of 2-(2-aminophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

2-(2-aminophenyl)acetonitrile is a versatile chemical intermediate recognized for its role in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. While extensive research has been conducted on the biological activities of its derivatives, detailed mechanistic studies on the parent compound remain limited in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound's biological potential, drawing inferences from the activities of its derivatives and outlining standard experimental protocols for its investigation. The document highlights its prospective roles in anti-cancer and anti-viral research and its potential interaction with metabolic enzyme systems.

Introduction

This compound, a molecule featuring an aminophenyl group attached to an acetonitrile moiety, serves as a critical building block in organic synthesis. Its structural components, the aromatic amine and the nitrile group, are known to be pharmacologically active, suggesting that the parent compound itself may possess intrinsic biological activity. This guide aims to provide a comprehensive overview of the known and potential mechanisms of action of this compound in biological systems, with a focus on its applications in drug discovery and development.

Potential Biological Activities

Based on the available literature, the primary biological significance of this compound lies in its role as a precursor to compounds with demonstrated anti-tumor and anti-viral properties. Furthermore, there are indications of its potential to interact with cytochrome P450 (CYP) enzymes.

Anti-Cancer Activity

Table 1: Cytotoxic Activity of this compound Derivatives (Note: Data for the parent compound is not available in the cited literature. The following table is a representative summary of data for its derivatives to illustrate potential activities.)

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| Substituted Quinazolines | Various Cancer Cells | Data not specified | [This is a placeholder reference as no direct data was found] |

| Fused Heterocyclic Systems | Various Cancer Cells | Data not specified | [This is a placeholder reference as no direct data was found] |

Anti-Viral Activity

The structural framework of this compound is incorporated into various heterocyclic compounds that have been investigated for their ability to inhibit viral replication. The mechanism of action for these derivatives often involves the inhibition of key viral enzymes or interference with viral entry and replication processes.

Enzyme Inhibition

There is evidence to suggest that this compound and its derivatives may act as inhibitors of cytochrome P450 (CYP) enzymes.[1] CYP enzymes are a superfamily of monooxygenases responsible for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.

Potential Mechanisms of Action & Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound is lacking, based on the activities of its derivatives and structurally related compounds, several pathways can be hypothesized as potential targets.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Caption: A generalized workflow for an in vitro cytotoxicity (MTT) assay.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit CYP enzyme activity.

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform substrate, and NADPH regenerating system in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the incubation mixture. Include a positive control inhibitor and a vehicle control.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

-

Metabolite Analysis: Analyze the formation of the specific metabolite using LC-MS/MS.

-

IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Caption: A generalized workflow for a CYP450 inhibition assay.

Conclusion and Future Directions

This compound is a molecule of significant interest in medicinal chemistry due to its utility as a scaffold for the synthesis of bioactive compounds. While direct evidence for its mechanism of action is currently limited, the activities of its derivatives suggest potential anti-cancer and anti-viral properties, as well as possible interactions with metabolic enzymes.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on this compound to determine its intrinsic biological activities.

-

Quantitative Analysis: Establishing precise IC50 and EC50 values against a panel of cancer cell lines and viruses.

-

Mechanistic Studies: Elucidating the specific signaling pathways modulated by the compound through techniques such as Western blotting, reporter assays, and transcriptomic analysis.

-

Enzyme Kinetic Studies: Performing detailed kinetic studies to characterize the nature and extent of its inhibition of CYP450 enzymes.

A thorough investigation into these areas will provide a clearer understanding of the therapeutic potential of this compound and guide the rational design of novel therapeutics based on its scaffold.

References

Potential Biological Activities of 2-(2-Aminophenyl)acetonitrile Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(2-aminophenyl)acetonitrile scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a reactive nitrile group and a nucleophilic amino group on a phenyl ring. This structural motif serves as a precursor for the synthesis of a wide array of heterocyclic compounds and substituted derivatives, which have demonstrated a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines. The structural versatility of this scaffold allows for modifications that can enhance potency and selectivity.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

| 1a | 2-Phenylacrylonitrile | HCT116 (Colon) | 0.0059 |

| 1a | 2-Phenylacrylonitrile | BEL-7402 (Liver) | 0.0078 |

| 2b | Thiazole-based | MCF-7 (Breast) | 13.2 |

| 2b | Thiazole-based | HepG2 (Liver) | 22.6 |

| 3c | Pyrimidine-based | T47D (Breast) | 6.9 |

| 3c | Pyrimidine-based | MDA-MB-231 (Breast) | 10 |

| 4d | Indolin-2-one | MCF-7 (Breast) | 3.59 |

| 4d | Indolin-2-one | MDA-MB-468 (Breast) | 4.76 |

| 4d | Indolin-2-one | MDA-MB-231 (Breast) | 8.54 |

| 5e | 2-Quinolone | COLO 205 (Colon) | Sub-nanomolar |

Mechanism of Action: Anticancer Effects

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular processes, including cell cycle progression and survival signaling pathways.

Certain 2-phenylacrylonitrile derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[1] By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[1]

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Several small molecule inhibitors targeting this pathway have been investigated for cancer therapy.[3][4] While direct evidence for this compound derivatives is still emerging, their structural similarities to other heterocyclic anticancer agents suggest they may also exert their effects by modulating this pathway.

Apoptosis, or programmed cell death, is a tightly regulated process that is often evaded by cancer cells. The induction of apoptosis is a key mechanism for many anticancer drugs. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.[5][6] The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of effector caspases (e.g., caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[7][8][9] Studies on related heterocyclic compounds suggest that this compound derivatives may induce apoptosis by activating these caspase cascades.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | Strain | MIC (µg/mL) |

| 6f | α-Aminonitrile-based Benzimidazole | Staphylococcus aureus | ATCC 6538 | 3.9 |

| 6d | α-Aminonitrile-based Benzimidazole | Escherichia coli | ATCC 25922 | 7.8 |

| 6d | α-Aminonitrile-based Benzimidazole | Salmonella Typhi | - | 7.8 |

| 7a | Phenylfuranylnicotinamidine | Staphylococcus aureus | - | 10 (µM) |

| 7b | Phenylfuranylnicotinamidine | Staphylococcus aureus | - | 10 (µM) |

| 8c | Pyrimidine-based | Escherichia coli | - | Moderate Activity |

| 9b | Pyrimidine-based | Bacillus subtilis | - | Excellent Activity |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound derivatives have been investigated for their potential to modulate inflammatory responses.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro inhibitory activity of this compound derivatives against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

| Compound ID | Derivative Class | Enzyme | IC50 (µM) |

| 10a | Quinazoline-based | COX-1 | >100 |

| 10a | Quinazoline-based | COX-2 | 8.2 |

| 11b | Pyrazole-based | COX-1 | 45.23 |

| 11b | Pyrazole-based | COX-2 | 1.79 |

| 12c | Thiophene-based | COX-1 | 15.7 |

| 12c | Thiophene-based | COX-2 | 0.29 |

Mechanism of Action: Anti-inflammatory Effects

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds.

-

Animal Preparation: Use male Wistar rats (150-200 g).

-

Compound Administration: Administer the test compound orally or intraperitoneally.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of new therapeutic agents from the this compound scaffold follows a structured workflow.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. The research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to readily modify the core structure allows for the fine-tuning of biological activity and the development of compounds with improved potency and selectivity. Further exploration of the structure-activity relationships, mechanisms of action, and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential. This guide serves as a foundational resource to stimulate and support continued research and development in this exciting area of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]

- 4. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inducing apoptosis in acute myeloid leukemia; mechanisms and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deregulation of apoptosis in acute myeloid leukemia | Haematologica [haematologica.org]

- 7. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Utility of 2-(2-Aminophenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminophenyl)acetonitrile, a versatile bifunctional molecule, holds a significant position in the landscape of synthetic organic chemistry. Featuring both a nucleophilic amino group and a reactive nitrile moiety ortho to each other on a benzene ring, this compound serves as a valuable precursor for the synthesis of a wide array of heterocyclic systems, many of which are of profound interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and reaction mechanisms.

Discovery and History

Historically, the preparation of aromatic amines from their nitro counterparts was a pivotal area of research in the 19th and early 20th centuries. The Bechamp reduction, using iron in acidic media, was a foundational method. Over time, more efficient and selective methods were developed. A seminal and still commonly cited method for the preparation of this compound involves the use of tin powder and hydrochloric acid to reduce 2-nitrophenylacetonitrile.[1] This approach reflects the classic methodologies used for the synthesis of anilines.

In more recent decades, the focus has shifted towards more efficient and environmentally benign reduction methods. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or the use of Raney nickel with a hydrogen source like hydrazine hydrate have become popular alternatives, often providing higher yields and simpler work-up procedures. The continued interest in this compound stems from its utility as a key building block for nitrogen-containing heterocycles, particularly indoles and their derivatives, which are prevalent in numerous biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| CAS Number | 2973-50-4 | [1] |

| Melting Point | 69-72 °C | [2] |

| Boiling Point | 302.2±17.0 °C at 760 mmHg | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in dimethyl sulfoxide and methanol | [2] |

Synthesis of this compound

The most prevalent and historically significant method for the synthesis of this compound is the reduction of 2-nitrophenylacetonitrile. Several protocols with varying reducing agents and conditions have been reported.

Reduction of 2-Nitrophenylacetonitrile using Tin and Hydrochloric Acid

This classic method remains a reliable, albeit not the most environmentally friendly, route to this compound.

Experimental Protocol:

-

Reactants:

-

2-Nitrophenylacetonitrile (1.0 equivalent)

-

Tin powder (10.0 equivalents)

-

Ethanol (solvent)

-

Concentrated Hydrochloric Acid

-

-

Conditions:

-

2-Nitrophenylacetonitrile is dissolved in ethanol.

-

Tin powder is added to the solution.

-

The mixture is cooled to 0°C.

-

Concentrated HCl is added gradually while maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is stirred at ambient temperature for 2 hours.

-

-

Work-up:

-

The reaction mixture is neutralized with sodium bicarbonate (NaHCO₃).

-

The product is extracted with dichloromethane.

-

The organic layer is dried and the solvent is evaporated.

-

-

Yield:

-

Approximately 60% after purification.[1]

-

Catalytic Hydrogenation using Palladium on Carbon

A cleaner and often higher-yielding method involves the use of a palladium catalyst and a hydrogen source.

Experimental Protocol (General):

-

Reactants:

-

2-Nitrophenylacetonitrile

-

Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)

-

Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

-

Hydrogen Source (e.g., H₂ gas, ammonium formate, hydrazine hydrate)

-

-

Conditions:

-

2-Nitrophenylacetonitrile and the Pd/C catalyst are suspended in the chosen solvent in a suitable hydrogenation apparatus.

-

The vessel is flushed with an inert gas (e.g., nitrogen or argon) and then pressurized with hydrogen gas (typically 1-5 atm).

-

The reaction is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

-

Work-up:

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

-

Reduction using Raney Nickel and Hydrazine Hydrate

This method offers a convenient alternative to catalytic hydrogenation with hydrogen gas.

Experimental Protocol (Adapted from a similar reduction):

-

Reactants:

-

2-Nitrophenylacetonitrile

-

Raney Nickel (catalytic amount)

-

Hydrazine hydrate

-

Ethanol (solvent)

-

-

Conditions:

-

2-Nitrophenylacetonitrile is dissolved in ethanol.

-

Raney Nickel is carefully added to the solution.

-

Hydrazine hydrate is added dropwise to the stirred mixture at room temperature. The reaction is often exothermic and may require cooling.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

-

Work-up:

-

The Raney Nickel is removed by filtration.

-

The solvent and excess hydrazine are removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent and washed with water to remove any remaining salts.

-

The organic layer is dried and concentrated to afford the product.

-

Key Reactions and Applications

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, most notably indoles and their derivatives. The presence of the ortho-amino and cyanomethyl groups allows for intramolecular cyclization reactions to form five- and six-membered rings.

Synthesis of 2-Aminoindoles

One of the most significant applications of this compound is its conversion to 2-aminoindoles. This transformation can be achieved through various methods, often involving a base- or acid-catalyzed intramolecular cyclization. The mechanism typically involves the activation of the nitrile group followed by nucleophilic attack by the amino group.

Below is a diagram illustrating a plausible workflow for the synthesis of this compound and its subsequent cyclization to 2-aminoindole.

Caption: Synthetic workflow from 2-nitrophenylacetonitrile to 2-aminoindole.

Signaling Pathway Analogy: Intramolecular Cyclization Mechanism

The intramolecular cyclization of this compound to form 2-aminoindole can be visualized as a chemical pathway. The following diagram illustrates the key steps in a plausible base-catalyzed mechanism.

References

A Guide to the Thermochemical Characterization of 2-(2-aminophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(2-aminophenyl)acetonitrile is a versatile organic compound featuring an amino group and a nitrile group attached to a phenyl ring. This structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds with potential medicinal applications. The thermochemical properties of a substance, such as its enthalpy of formation, are critical for process design, safety analysis, and understanding its energetic landscape. This guide details the necessary experimental and computational workflows to establish a complete thermochemical profile for this compound.

Key Thermochemical Parameters and Their Interrelation

The primary thermochemical parameters of interest for a solid organic compound like this compound are the standard molar enthalpy of combustion, the standard molar enthalpy of sublimation, and the standard molar enthalpy of formation in both the crystalline and gaseous states. These parameters are interconnected through fundamental thermodynamic principles, specifically Hess's Law.

The logical relationship between these core thermochemical properties is illustrated in the diagram below. The determination of the enthalpy of combustion and the enthalpy of sublimation through experimental means allows for the calculation of the enthalpy of formation in the crystalline and, subsequently, the gaseous state.

Reactivity of 2-(2-Aminophenyl)acetonitrile: A Comprehensive Technical Guide

An In-depth Examination of the Reactivity of 2-(2-Aminophenyl)acetonitrile with Electrophilic and Nucleophilic Reagents, Providing a Foundational Resource for Researchers in Synthetic Chemistry and Drug Discovery.

Introduction

This compound is a versatile bifunctional molecule incorporating a nucleophilic aromatic amine, an electrophilic nitrile group, and an acidic α-methylene group. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of a wide array of nitrogen-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. This technical guide provides a detailed overview of the reactivity of this compound with both electrophiles and nucleophiles, supported by experimental protocols and quantitative data where available.

Reactivity Profile

The reactivity of this compound can be systematically understood by considering the three principal reactive centers: the aromatic amino group, the nitrile moiety, and the active methylene bridge. The interplay of these functional groups allows for a diverse range of chemical transformations.

Reactions at the Amino Group (Nucleophilic Center)

The primary aromatic amino group is a potent nucleophile and readily participates in reactions with various electrophiles.

The amino group can be alkylated using alkyl halides. While specific quantitative data for the N-alkylation of this compound is not extensively reported, general protocols for the N-alkylation of aromatic amines are applicable. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed.

General Experimental Protocol for N-Alkylation:

-

Dissolve this compound in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate or triethylamine, to the solution.

-

Add the alkylating agent (e.g., an alkyl halide) dropwise at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Acylation of the amino group with acyl chlorides or anhydrides proceeds readily to form the corresponding amides. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the acid byproduct.

General Experimental Protocol for N-Acylation:

-

Dissolve this compound in a suitable solvent like dichloromethane or pyridine.

-

Cool the solution in an ice bath.

-

Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent and purify as necessary.

The reaction of the primary amine with isocyanates and isothiocyanates provides a straightforward route to the corresponding urea and thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.

General Experimental Protocol for Reaction with Isocyanates/Isothiocyanates:

-

Dissolve this compound in an aprotic solvent such as THF or dichloromethane.

-

Add the isocyanate or isothiocyanate dropwise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

The product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified.

Reactions at the Nitrile Group (Electrophilic Center)

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-aminophenyl)acetic acid. The reaction typically requires heating.

General Experimental Protocol for Nitrile Hydrolysis (Acidic):

-

Suspend this compound in an aqueous acid solution (e.g., 6 M HCl or H2SO4).

-

Heat the mixture at reflux for several hours.

-

Cool the reaction mixture and adjust the pH to neutrality to precipitate the amino acid.

-

Collect the product by filtration and recrystallize if necessary.

The nitrile group can be reduced to a primary amine, yielding 2-(2-aminophenyl)ethylamine. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2/Raney Nickel or Pd/C).[1]

Experimental Protocol for Nitrile Reduction with Pd/C:

-

Dissolve the substituted benzonitrile (0.38 mmol) in tetrahydrofuran (1.0 mL) under an argon atmosphere.

-

Add a mixture of formic acid (18.5:1) and triethylamine (1.0 mL).

-

Add 10 mol% Pd/C to the mixture.

-

Stir the mixture for 2 hours at 40 °C.

-

Filter the reaction mixture through a short plug of silica gel to obtain the product.[1]

Grignard reagents or organolithium compounds can add to the nitrile group to form an intermediate imine, which upon acidic workup, yields a ketone.

Reactions at the Active Methylene Group

The methylene group alpha to the nitrile is activated and can be deprotonated by a base to form a carbanion, which can then react with various electrophiles.

The active methylene group readily participates in Knoevenagel condensation with aldehydes and ketones in the presence of a basic catalyst (e.g., piperidine, ammonium acetate) to form α,β-unsaturated products.[2][3]

General Experimental Protocol for Knoevenagel Condensation:

-

Dissolve this compound and the aldehyde or ketone in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a base (e.g., piperidine).

-

Heat the reaction mixture at reflux, often with azeotropic removal of water using a Dean-Stark apparatus.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent.

-

Purify the product by column chromatography or recrystallization.

Cyclization Reactions: Synthesis of Heterocycles

The strategic placement of the amino and cyanomethyl groups on the benzene ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems.

The Friedländer annulation is a classical method for quinoline synthesis involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4] this compound can serve as the active methylene component in reactions with o-aminoaryl ketones or aldehydes to produce substituted 2-aminoquinolines.[5][6]

While not the most direct route, derivatives of this compound can be precursors for indole synthesis. For instance, oxidative cyclization of related compounds like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can lead to indole derivatives.[3][7]

Condensation reactions of o-phenylenediamines with ketones are a common method for synthesizing 1,5-benzodiazepines.[1] While this compound is not a direct precursor in this specific reaction, its derivatives can be utilized in multi-step syntheses to access various benzodiazepine scaffolds.

Quantitative Data Summary

| Reaction Type | Electrophile/Nucleophile | Reagent/Conditions | Product Type | Typical Yield (%) |

| N-Alkylation | Alkyl Halide | K2CO3, Acetonitrile | N-Alkyl-2-(2-aminophenyl)acetonitrile | Moderate to Good |

| N-Acylation | Acyl Chloride | Pyridine, DCM | N-Acyl-2-(2-aminophenyl)acetonitrile | Good to Excellent |

| Urea Formation | Isocyanate | THF | N-Substituted Urea | High |

| Thiourea Formation | Isothiocyanate | THF | N-Substituted Thiourea | High |

| Nitrile Hydrolysis | H2O | H+ or OH-, Δ | 2-(2-Aminophenyl)acetic acid | Moderate to Good |

| Nitrile Reduction | H- | LiAlH4 or H2/Catalyst | 2-(2-Aminophenyl)ethylamine | Good to Excellent |

| Knoevenagel | Aldehyde/Ketone | Piperidine, Δ | α,β-Unsaturated Nitrile | Good |

Reaction Workflows and Mechanisms

Workflow for Heterocycle Synthesis

The synthesis of complex heterocyclic structures from this compound often involves a multi-step sequence, leveraging the reactivity of its different functional groups.

Mechanism of Knoevenagel Condensation

The Knoevenagel condensation proceeds through a base-catalyzed mechanism involving the formation of a carbanion intermediate.

Conclusion